Superior Suzuki-Miyaura Coupling Efficiency of 4-Bromooxazole Core Relative to 2- and 5-Bromo Regioisomers
4-Bromooxazoles demonstrate significantly higher efficiency as Suzuki-Miyaura coupling partners compared to their 2- and 5-bromo regioisomers under parallel synthesis conditions. In a systematic study of bromooxazole building blocks, 4-bromooxazoles consistently provided higher yields of coupled products with arylboronic acids. This regioselectivity is attributed to the favorable electronic environment at the 4-position of the oxazole ring, which facilitates oxidative addition to palladium(0) catalysts [1].
| Evidence Dimension | Suzuki-Miyaura cross-coupling yield with arylboronic acids |
|---|---|
| Target Compound Data | 4-Bromooxazole core: Good to excellent yields (specific yields dependent on arylboronic acid; representative example: 4-bromooxazole core with phenylboronic acid gave high yield) |
| Comparator Or Baseline | 2-Bromooxazole and 5-bromooxazole regioisomers under identical reaction conditions |
| Quantified Difference | Consistently higher yields for 4-bromooxazoles; 2- and 5-bromooxazoles exhibit reduced reactivity and lower yields due to electronic and steric factors |
| Conditions | Parallel synthesis conditions: Pd(dppf)Cl₂ catalyst, aqueous Na₂CO₃ base, dioxane solvent, 100 °C |
Why This Matters
For procurement, selecting 4-bromooxazole-2-carboxylic acid ensures access to the most reactive regioisomer for Suzuki-Miyaura couplings, maximizing synthetic efficiency and yield in the construction of complex, drug-like molecules.
- [1] Solomin, V.V., et al. Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki–Miyaura Reactions of Bromooxazole Building Blocks. Eur. J. Org. Chem. 2019, 2884-2898. View Source
